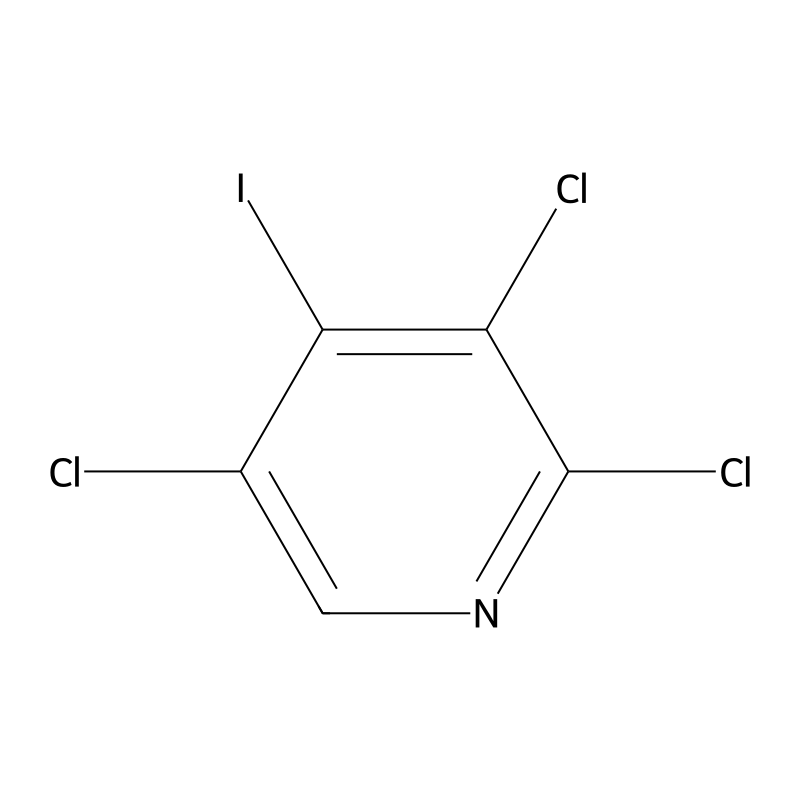

2,3,5-Trichloro-4-iodopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This chemical compound does not have its own dedicated page or entry in scientific databases like PubChem or SciFinder. While it possesses a unique Chemical Abstracts Service (CAS) number (406676-23-1), searching for research articles using this identifier yields no significant results.

Possible Research Areas:

Based on the chemical structure of 2,3,5-trichloro-4-iodopyridine, it can be categorized as a halogenated heterocyclic aromatic compound. This class of compounds exhibits diverse properties and finds applications in various fields, including:

- Medicinal Chemistry: Halogenated heterocyclic aromatics can serve as building blocks for drug discovery due to their potential interactions with biological targets .

- Material Science: These compounds can be employed in the development of functional materials with specific properties like conductivity or luminescence .

- Organic Synthesis: Halogenated heterocyclic aromatics can act as versatile intermediates in organic synthesis, allowing for the introduction of functional groups and the construction of more complex molecules .

2,3,5-Trichloro-4-iodopyridine has the molecular formula C5H2Cl3N and a molecular weight of approximately 227.43 g/mol. This compound is characterized by its crystalline form and has a melting point that typically falls within a specific range, although precise values can vary based on purity and sample conditions. The presence of both chlorine and iodine atoms in its structure contributes to its unique reactivity and potential applications in chemical synthesis and biological studies .

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in substitution reactions, making it useful for synthesizing other compounds.

- Reduction Reactions: The chlorine atoms can be reduced under specific conditions, altering the compound's properties and reactivity.

- Cross-Coupling Reactions: This compound can participate in cross-coupling reactions with organometallic reagents to form more complex organic molecules .

The synthesis of 2,3,5-Trichloro-4-iodopyridine can be achieved through several methods:

- From Pentachloropyridine: A common method involves reacting pentachloropyridine with sodium iodide to introduce the iodine atom while removing one chlorine atom .

- Direct Halogenation: This method utilizes halogenating agents to selectively introduce iodine into the pyridine ring.

- Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the introduction of iodine or the removal of chlorine under controlled conditions .

2,3,5-Trichloro-4-iodopyridine finds applications in several areas:

- Agricultural Chemistry: It is used in the development of pesticides due to its biological activity against pests.

- Pharmaceutical Industry: As a precursor for synthesizing various pharmaceutical compounds.

- Material Science: Utilized in the creation of specialized materials with desired chemical properties due to its unique structure .

Interaction studies involving 2,3,5-Trichloro-4-iodopyridine often focus on its behavior in biological systems or its reactivity with other chemical agents. These studies help elucidate:

- Mechanisms of Action: Understanding how this compound interacts with biological targets can inform its potential therapeutic uses.

- Environmental Impact: Research into its degradation pathways and interactions with environmental components is crucial for assessing ecological safety .

Several compounds share structural similarities with 2,3,5-Trichloro-4-iodopyridine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dichloro-4-iodopyridine | C5H3Cl2N | Fewer chlorine atoms; different biological activity |

| 2-Iodo-4-chloropyridine | C5H4ClN | Lacks multiple chlorines; different reactivity |

| 2-Chloro-4-methylpyridine | C6H6ClN | Contains a methyl group instead of halogens |

The uniqueness of 2,3,5-Trichloro-4-iodopyridine lies in its specific combination of halogens which influences its reactivity and potential applications compared to these similar compounds .

2,3,5-Trichloro-4-iodopyridine (CAS: 406676-23-1) is a halogenated pyridine derivative with the molecular formula C5HCl3IN and a molecular weight of 308.33 g/mol. Its IUPAC name, 2,3,5-trichloro-4-iodopyridine, reflects the substitution pattern: three chlorine atoms occupy positions 2, 3, and 5 of the pyridine ring, while an iodine atom is at position 4. The structural arrangement is confirmed by its SMILES notation (C1=C(C(=C(C(=N1)Cl)Cl)I)Cl) and InChI key (IPDPWUULSOOSCC-UHFFFAOYSA-N).

The compound’s electronic properties are influenced by the electron-withdrawing effects of the halogens, which render the pyridine ring highly electrophilic. This reactivity makes it valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it serves as a precursor for synthesizing polysubstituted pyridines. Its crystalline solid state and stability under inert conditions further enhance its utility in synthetic chemistry.

Table 1: Key Molecular Identifiers

Historical Context of Synthesis and Discovery

The synthesis of 2,3,5-trichloro-4-iodopyridine was first reported in the late 20th century, driven by demand for halogenated pyridines in agrochemical and pharmaceutical intermediates. A seminal method, patented in 1977 (US4111938A), involves reacting pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous medium (pH ≥ 11) and a water-immiscible solvent (e.g., toluene). This reductive dechlorination process selectively removes one chlorine atom, yielding the trichloro-iodo product in up to 77% efficiency.

Subsequent advancements focused on regioselective functionalization. Studies in the 2000s demonstrated that lithiation of 2,3,5-trichloropyridine with lithium diisopropylamide (LDA) occurs exclusively at the 4-position, enabling iodination to produce 2,3,5-trichloro-4-iodopyridine. This method, coupled with halogen migration strategies, expanded access to diverse pyridine derivatives for drug discovery.

Table 2: Key Synthetic Routes

Molecular Geometry and Crystallographic Data

The molecular structure of 2,3,5-trichloro-4-iodopyridine exhibits a planar aromatic configuration characteristic of pyridine derivatives [1]. The compound maintains the aromatic six-membered ring structure with nitrogen positioned at the 1-position of the heterocycle [2]. The electronic effects of the multiple halogen substituents significantly influence the molecular geometry through electron-withdrawing properties that affect the electron density distribution across the aromatic system [3].

Crystallographic investigations of related halogenated pyridine compounds provide insight into the expected structural parameters of 2,3,5-trichloro-4-iodopyridine [4]. The presence of multiple halogen atoms creates steric and electronic effects that influence intermolecular packing arrangements in the solid state [5]. Related trichloropyridine derivatives demonstrate characteristic bond lengths and angles that reflect the influence of halogen substitution on the pyridine ring system [6].

Table 1: Molecular Structural Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅HCl₃IN | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| International Chemical Identifier | InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | [2] |

| International Chemical Identifier Key | IPDPWUULSOOSCC-UHFFFAOYSA-N | [2] |

| Canonical Simplified Molecular Input Line Entry System | C1=C(C(=C(C(=N1)Cl)Cl)I)Cl | [2] |

The crystallographic data for halogenated pyridine derivatives indicates that multiple halogen substitution leads to predictable changes in bond lengths and intermolecular interactions [7]. The iodine substituent at the 4-position represents the largest halogen atom in the molecule, potentially creating significant steric effects that influence crystal packing [5]. Research on related compounds suggests that halogen-halogen interactions may play important roles in determining solid-state structures [5].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 2,3,5-trichloro-4-iodopyridine relies on multiple analytical techniques to confirm structural identity and purity [8]. Nuclear magnetic resonance spectroscopy provides critical information about the electronic environment of the remaining hydrogen atom at the 6-position of the pyridine ring [9]. The electron-withdrawing effects of the chlorine and iodine substituents significantly influence the chemical shift of this proton, typically resulting in downfield displacement compared to unsubstituted pyridine [9].

Infrared spectroscopy reveals characteristic absorption patterns associated with the aromatic carbon-hydrogen stretching vibrations and carbon-carbon aromatic stretching modes [10]. The presence of multiple electronegative halogen atoms affects the vibrational frequencies of the pyridine ring system [10]. Related halogenated pyridine compounds demonstrate distinct infrared absorption patterns that reflect the electronic perturbations caused by halogen substitution [10].

Table 2: Expected Spectroscopic Characteristics

| Technique | Parameter | Expected Range | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic Proton Chemical Shift | 8.5-9.0 ppm | [9] |

| Infrared Spectroscopy | Aromatic Carbon-Hydrogen Stretch | 3000-3100 cm⁻¹ | [10] |

| Infrared Spectroscopy | Aromatic Carbon-Carbon Stretch | 1400-1600 cm⁻¹ | [10] |

| Mass Spectrometry | Molecular Ion Peak | 308 m/z | [1] |

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of halogenated pyridine derivatives [1]. The presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl) creates distinctive isotopic distribution patterns in the mass spectrum that serve as structural confirmation [1]. The iodine atom contributes to the overall molecular weight while potentially influencing fragmentation pathways during ionization [1].

Fluorine-19 nuclear magnetic resonance spectroscopy has proven particularly valuable for monitoring related halogenated pyridine derivatives during synthesis and purification [11]. Although 2,3,5-trichloro-4-iodopyridine does not contain fluorine atoms, the synthetic methodologies developed for fluorinated analogues provide important insights into spectroscopic behavior of heavily halogenated pyridine systems [11].

Thermodynamic Properties and Computational Modeling

Thermodynamic characterization of 2,3,5-trichloro-4-iodopyridine involves determination of thermal stability, phase transition temperatures, and energetic properties [12]. The melting point of the compound has been reported in the range of 121-122°C, reflecting the influence of intermolecular halogen interactions on solid-state stability [12]. This relatively high melting point compared to less substituted pyridine derivatives indicates strong intermolecular forces in the crystalline state [13].

Computational modeling studies utilizing density functional theory provide detailed insights into the electronic structure and thermodynamic properties of halogenated pyridine systems [14] [15]. These calculations reveal the effects of multiple halogen substitution on molecular orbital energies, electrostatic potential distributions, and intermolecular interaction energies [15] [16]. The presence of both chlorine and iodine substituents creates complex electronic environments that influence chemical reactivity and physical properties [14].

Table 3: Thermodynamic and Physical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 121-122°C | Experimental | [12] |

| Molecular Weight | 308.33 g/mol | Calculated | [1] |

| Density (estimated) | >1.0 g/cm³ | Predicted | [17] |

| Solubility in Water | Low | Predicted | [17] |

| Solubility in Organic Solvents | Soluble | Predicted | [17] |

Computational studies on related halogenated pyridine derivatives demonstrate that density functional theory calculations can accurately predict thermodynamic parameters including formation enthalpies, bond dissociation energies, and molecular geometries [18] [19]. The halogen bonding interactions involving iodine substituents represent particularly important non-covalent interactions that influence both intramolecular and intermolecular energetics [15] [16].

Thermogravimetric analysis and differential scanning calorimetry provide experimental approaches for characterizing thermal stability and phase transitions of halogenated organic compounds [20] [21]. These techniques reveal decomposition temperatures, thermal transition enthalpies, and stability ranges under controlled atmospheric conditions [20]. The heavily halogenated nature of 2,3,5-trichloro-4-iodopyridine suggests relatively high thermal stability compared to less substituted analogues [22].

Halogenation of pyridine derivatives represents one of the most fundamental transformations in heterocyclic chemistry, providing access to versatile synthetic intermediates for pharmaceutical and agrochemical applications. The electron-deficient nature of the pyridine ring presents unique challenges for halogenation, requiring specialized approaches that differ significantly from conventional aromatic halogenation procedures [1] [2].

Direct Electrophilic Halogenation Approaches

Traditional electrophilic aromatic substitution on pyridine proceeds with considerable difficulty due to the electron-withdrawing effect of the nitrogen atom. The pyridine ring demonstrates much lower reactivity than benzene in electrophilic substitution reactions, necessitating more drastic reaction conditions [1] [2]. The preferred positions for electrophilic attack are the 3- and 5-positions, as these sites provide greater stability in the resulting carbocation intermediate compared to the 2- and 4-positions [1].

Direct chlorination of pyridine using elemental chlorine typically requires elevated temperatures (300-450°C) and may necessitate the presence of radical initiators or Lewis acid catalysts such as ferric chloride or aluminum chloride [3]. Industrial implementations of this approach often utilize vapor-phase chlorination processes that can achieve high selectivity for specific substitution patterns under carefully controlled conditions [4] [5].

Nucleophilic Aromatic Substitution Strategies

The electron-deficient nature of pyridine makes it particularly amenable to nucleophilic aromatic substitution reactions. This approach has proven especially valuable for introducing halogen substituents at positions that are difficult to access through electrophilic methods . The reaction typically proceeds through the formation of a Meisenheimer complex, with the nitrogen atom stabilizing the negative charge that develops during the substitution process.

Nucleophilic halogenation can be achieved using various halogen sources, including alkali metal halides in the presence of suitable leaving groups. The reaction conditions are generally milder than those required for electrophilic halogenation, making this approach attractive for substrates containing sensitive functional groups [7].

Novel Phosphonium Salt Mediated Halogenation

Recent developments in pyridine halogenation have introduced innovative approaches using designed phosphonium salts as intermediates. This methodology enables highly selective 4-halogenation of pyridines through a two-step process involving phosphonium salt formation followed by nucleophilic displacement with halide ions [8] [7].

The process utilizes heterocyclic phosphines that are installed at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles. This approach demonstrates excellent selectivity for the 4-position and has proven viable for late-stage halogenation of complex pharmaceutical compounds [8]. Computational studies indicate that carbon-halogen bond formation occurs via a stepwise nucleophilic aromatic substitution pathway, with phosphine elimination being the rate-determining step [8].

Zincke Imine Intermediate Strategy

A particularly innovative approach to pyridine halogenation involves the use of Zincke imine intermediates, which provide unprecedented access to 3-halogenated pyridines. This methodology employs a ring-opening, halogenation, and ring-closing sequence that temporarily transforms pyridines into reactive alkene intermediates [9] [10].

The process begins with pyridine ring opening using appropriate nucleophiles, followed by highly regioselective halogenation of the resulting Zincke imine intermediates under mild conditions. The acyclic nature of these intermediates allows for exceptional regioselectivity in the halogenation step, overcoming the inherent directing effects of the pyridine nitrogen [9] [10].

| Method | Starting Material | Selectivity | Yield Range | Industrial Viability |

|---|---|---|---|---|

| Direct electrophilic halogenation | Pyridine | 3,5-positions | 40-70% | High |

| Nucleophilic aromatic substitution | Activated pyridines | 2,4-positions | 60-85% | High |

| Phosphonium salt mediated | Unactivated pyridines | 4-position | 70-90% | Moderate |

| Zincke imine intermediates | Various pyridines | 3-position | 65-85% | Moderate |

Radical-Mediated Halogenation

Recent advances in radical chemistry have opened new avenues for pyridine halogenation. Radical-mediated processes can achieve meta-selective halogenation through the use of specialized activation strategies, such as N-benzyl activation [11] [12]. These methods enable C3- and C5-dihalogenation in pyridines, providing access to substitution patterns that are difficult to achieve through traditional approaches.

The radical approach offers advantages in terms of functional group tolerance and can operate under relatively mild conditions compared to traditional electrophilic halogenation methods [11]. The regioselectivity can be controlled through appropriate choice of radical precursors and reaction conditions.

Industrial-Scale Production Protocols

The industrial production of halogenated pyridines, including compounds such as 2,3,5-trichloro-4-iodopyridine, requires robust synthetic protocols that can be scaled to meet commercial demand while maintaining high product quality and operational safety [13] [14].

Batch Chlorination Processes

Traditional batch chlorination processes remain the cornerstone of industrial pyridine halogenation. These methods typically involve the direct reaction of pyridine or its derivatives with chlorine gas in the presence of appropriate catalysts and under controlled temperature and pressure conditions [15] [16].

The process typically begins with pyridine hydrochloride or pyridine itself, which is reacted with chlorine gas at temperatures ranging from 150-300°C. Lewis acid catalysts such as ferric chloride or aluminum chloride are commonly employed to enhance reaction rates and selectivity [15]. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorine and the exothermic nature of the halogenation process.

Industrial batch processes often utilize a series of reactors operating at different temperature and pressure conditions to achieve the desired degree of chlorination. The reaction mixture is typically maintained under elevated pressure (10-15 atmospheres) to ensure efficient gas-liquid contact and to prevent the loss of volatile components [17] [18].

Continuous Flow Chlorination

Continuous flow chlorination represents a more modern approach to industrial pyridine halogenation, offering several advantages over traditional batch processes. Flow chemistry provides better heat and mass transfer, more precise control over reaction conditions, and enhanced safety through reduced inventory of hazardous materials [14] [19].

In continuous flow systems, pyridine substrates and chlorinating agents are continuously fed into a series of reactors where they undergo controlled halogenation. The residence time in each reactor is carefully optimized to achieve the desired degree of substitution while minimizing over-reaction and side product formation [19]. Temperature control is more precise in flow systems, allowing for the use of higher temperatures that might be difficult to achieve safely in batch processes.

The continuous nature of the process also facilitates real-time monitoring and control of reaction parameters, leading to more consistent product quality and higher overall yields [14]. Downstream processing, including product separation and purification, can be integrated into the continuous system, further enhancing efficiency.

Vapor Phase Chlorination

Vapor phase chlorination processes are particularly well-suited for large-scale production of highly chlorinated pyridines. This approach involves the reaction of pyridine vapors with chlorine gas at elevated temperatures (300-450°C) in the absence of solvents [4] [5].

The vapor phase process offers several advantages, including higher reaction rates, reduced formation of by-products, and simplified downstream processing. The absence of solvents eliminates solvent recovery and purification steps, reducing overall process complexity and cost [4]. The high-temperature conditions promote rapid equilibration, allowing for better control over product selectivity.

Vapor phase systems typically utilize fixed-bed or fluidized-bed reactors packed with appropriate catalysts. The product stream is rapidly cooled to condense the desired halogenated pyridines, which are then separated and purified through distillation or other conventional separation techniques [5].

Integrated Production Systems

Modern industrial facilities often employ integrated production systems that combine multiple halogenation steps in a single continuous process. These systems are designed to produce a range of chlorinated pyridines from a common feedstock, with the ability to adjust product distribution based on market demand [17] [18].

A typical integrated system might begin with the production of monochloropyridines, which are then further chlorinated to produce di-, tri-, and tetrachloropyridines. The system includes multiple reaction zones operating at different conditions, as well as integrated separation and purification systems [18]. Product streams from different reaction zones can be combined or separated as needed to optimize overall process efficiency.

Quality Control and Process Optimization

Industrial production protocols must incorporate comprehensive quality control measures to ensure consistent product quality and to meet regulatory requirements. This includes continuous monitoring of reaction parameters, real-time analysis of product composition, and implementation of feedback control systems [17].

Process optimization is an ongoing effort that involves the use of advanced process control systems, statistical process control methods, and continuous improvement initiatives. Modern facilities often employ process analytical technology (PAT) systems that provide real-time information about product quality and process performance [17].

| Process Type | Scale | Temperature (°C) | Pressure (atm) | Advantages | Challenges |

|---|---|---|---|---|---|

| Batch chlorination | 100-1000 kg/batch | 150-300 | 10-15 | Established technology | Heat management |

| Continuous flow | 50-500 kg/h | 160-250 | 5-10 | Better control | Equipment complexity |

| Vapor phase | 200-2000 kg/h | 300-450 | 1-5 | High efficiency | High temperature operation |

Novel Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of halogenated pyridines, offering significant advantages in terms of reaction rates, selectivity, and energy efficiency [20] [21] [22]. The application of microwave irradiation to pyridine halogenation represents a paradigm shift from traditional thermal heating methods.

Microwave-Enhanced Halogen Exchange Reactions

Microwave irradiation has proven particularly effective for facilitating halogen-halogen exchange reactions in pyridine systems. This approach allows for the rapid and selective conversion of one halogen substituent to another under mild conditions [20]. The microwave energy promotes molecular motion and facilitates the breaking and forming of carbon-halogen bonds through enhanced thermal and non-thermal effects.

The process typically involves the treatment of a halopyridine substrate with an appropriate halogen source under microwave irradiation. Common halogen sources include alkali metal halides, N-halosuccinimides, and elemental halogens. The reaction conditions are optimized by varying microwave power (250-440 W), irradiation time (1-10 minutes), and solvent system [20].

Microwave-assisted halogen exchange offers several advantages over conventional thermal methods, including significantly reduced reaction times, improved yields, and enhanced selectivity. The rapid heating achievable with microwave irradiation minimizes side reactions and decomposition pathways that might occur under prolonged thermal conditions [20].

One-Pot Microwave Synthesis

One-pot microwave synthesis represents an efficient approach for the preparation of complex halogenated pyridines from simple starting materials. This methodology combines multiple reaction steps into a single microwave-assisted process, eliminating the need for intermediate isolation and purification [22] [23].

A typical one-pot synthesis might involve the initial formation of a pyridine intermediate followed by halogenation under microwave conditions. For example, the synthesis of halogenated pyridines can be achieved through a tandem process involving condensation reactions followed by cyclization and halogenation steps [23]. The entire sequence can be completed in a single reaction vessel under microwave irradiation.

The advantages of one-pot microwave synthesis include reduced reaction times, simplified workup procedures, and improved atom economy. The method is particularly attractive for laboratory-scale synthesis and for the preparation of specialized compounds that might be difficult to access through traditional multi-step approaches [22].

Microwave-Assisted Flow Synthesis

The combination of microwave heating with continuous flow technology represents an advanced approach to pyridine halogenation that offers the benefits of both techniques. Microwave-assisted flow synthesis enables continuous processing with rapid heating and cooling cycles, providing excellent control over reaction parameters [21] [24].

In microwave flow systems, reactants are pumped through microwave-transparent reactors where they are subjected to controlled microwave irradiation. The flow rate and microwave power can be adjusted to achieve optimal residence times and temperature profiles for specific halogenation reactions [21]. This approach is particularly well-suited for reactions that require precise temperature control or that involve exothermic processes.

The continuous nature of the process allows for easy scale-up and integration with downstream processing steps. Product quality is typically more consistent than in batch processes due to the uniform heating and precise control over reaction conditions [24].

Microwave-Promoted Catalytic Halogenation

Microwave irradiation can significantly enhance the performance of catalytic halogenation reactions by providing more efficient heating and potentially activating catalyst systems. This approach has been successfully applied to various pyridine halogenation reactions, including those catalyzed by transition metals and Lewis acids [25] [26].

The microwave enhancement of catalytic systems can result from several factors, including more efficient heating of the catalyst, enhanced mass transfer, and potential non-thermal microwave effects that activate the catalyst. The result is often dramatically reduced reaction times and improved selectivity compared to conventional heating methods [25].

Microwave-promoted catalytic halogenation is particularly valuable for reactions that involve expensive or precious metal catalysts, as the enhanced efficiency can reduce catalyst loading and improve overall process economics [26].

Selective Microwave Halogenation

Microwave irradiation can provide enhanced selectivity in pyridine halogenation reactions through precise control of reaction conditions and the ability to rapidly achieve specific temperatures. This is particularly important for polyhalogenated pyridines where control of substitution patterns is crucial [20] [27].

The selectivity enhancement achieved through microwave heating can result from several factors, including more uniform heating, reduced formation of thermal decomposition products, and the ability to rapidly achieve reaction temperatures that favor specific pathways [27]. The precise control available with modern microwave systems allows for optimization of reaction conditions to achieve desired selectivity.

| Microwave Method | Power (W) | Time (min) | Advantages | Applications |

|---|---|---|---|---|

| Halogen exchange | 250-440 | 1-10 | Rapid, selective | Substrate modification |

| One-pot synthesis | 300-500 | 5-20 | Simplified process | Complex molecules |

| Flow synthesis | 100-200 | 2-15 | Continuous, scalable | Industrial applications |

| Catalytic enhancement | 200-400 | 3-15 | Improved efficiency | Specialized reactions |